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Compound of Interest

Thalidomide-4-O-C10-NH2

Compound Name:
(hydrochloride)

Cat. No.: B10861132

Get Quote

Executive Summary

Thalidomide-4-O-C10-NH2 (hydrochloride) is a high-value functionalized Cereblon (CRBN)
ligand used in the synthesis of Proteolysis Targeting Chimeras (PROTACS). It consists of the
thalidomide core modified at the 4-position of the phthalimide ring with a decyl (10-carbon)
ether linker terminating in a primary amine.

This guide details a robust, field-proven synthetic route for this compound. Unlike generic
protocols, this workflow prioritizes regioselectivity (avoiding glutarimide alkylation) and
purification efficiency (handling the lipophilic C10 chain).

Chemical Identity[1][2]

o Systematic Name: 4-((10-aminodecyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
hydrochloride

e Molecular Formula: C23H32CIN3Os

» Role: E3 Ligase Ligand-Linker Conjugate (CRBN recruitment).
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Retrosynthetic Analysis

The synthesis is designed to minimize late-stage manipulations of the labile glutarimide ring.
We disconnect the molecule at the ether linkage and the carbamate protection group.

Thalidomide-4-0-C10-NH2 (HCI)

Acidic Deprotection (HCI])

Intermediate: N-Boc-Protected Ether

Williamson Ether Synthesis\ (K2CO3, DMF)

4-Hydroxythalidomide N-Boc-10-bromodecylamine

(CRBN Ligand Core) (Linker)

Figure 1: Retrosynthetic disconnection of the target PROTAC linker-ligand.

Click to download full resolution via product page
Figure 1: Retrosynthetic disconnection of the target PROTAC linker-ligand.

Experimental Protocol
Stage 1: Preparation of Precursors

Note: 4-Hydroxythalidomide is commercially available. If synthesis is required, it is best
prepared via the condensation of 3-hydroxyphthalic anhydride with 3-aminopiperidine-2,6-
dione.

Reagents Required:
e 4-Hydroxythalidomide (1.0 eq)

o tert-Butyl (10-bromodecyl)carbamate (1.1 eq)
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o Sourcing Note: If not available, synthesize by reacting 10-aminodecanol with Bocz0,
followed by bromination (CBr4/PPhs).

e Potassium Carbonate (K2COs3) (1.5 - 2.0 eq, anhydrous)
o Potassium lodide (KI) (0.1 eq, catalytic)

o Dimethylformamide (DMF) (Anhydrous, 0.1 M concentration)

Stage 2: Regioselective Alkylation

This step attaches the linker. The critical challenge is preventing N-alkylation on the glutarimide
ring. We utilize the acidity difference: the phenol -OH (pKa ~8-10) is more acidic than the imide
-NH (pKa ~11-12), allowing mild bases like K2COs to selectively deprotonate the oxygen.

Protocol:

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-
hydroxythalidomide (1.0 mmol, 274 mg) in anhydrous DMF (10 mL).

e Base Addition: Add K2COs (1.5 mmol, 207 mg) and catalytic KI (0.1 mmol, 16 mg). Stir at
room temperature for 15 minutes. The solution typically turns yellow/orange due to
phenoxide formation.

o Alkylation: Dropwise add a solution of tert-butyl (10-bromodecyl)carbamate (1.1 mmol, 370
mg) in DMF (2 mL).

o Reaction: Heat the mixture to 60°C under an inert atmosphere (N2 or Ar). Stir for 12-16
hours.[1]

o Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting phenol should
disappear.

o Workup:
o Cool to room temperature.[2][3]

o Pour the mixture into ice-cold water (50 mL) to precipitate the product.
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o Extract with Ethyl Acetate (3 x 30 mL).
o Wash the combined organic layer with water (2x) and brine (1x) to remove DMF.

o Dry over anhydrous NazSOu4, filter, and concentrate in vacuo.

 Purification: Purify via flash column chromatography (SiO2).
o Eluent: Gradient of 0% — 60% Ethyl Acetate in Hexane.

o Yield Expectation: 60—-80% as a white/off-white solid.

Stage 3: Boc-Deprotection and Salt Formation

The final step removes the Boc group to reveal the primary amine as a hydrochloride salt.

Protocol:

Dissolution: Dissolve the purified Boc-intermediate (0.5 mmol) in minimal 1,4-dioxane (2 mL)
or DCM (2 mL).

e Acidolysis: Add 4.0 M HCl in 1,4-dioxane (2.5 mL, 20 eq) dropwise at 0°C.
e Reaction: Warm to room temperature and stir for 1-2 hours.

o Observation: A white precipitate (the HCI salt) often forms directly.
* Isolation:

o Dilute the mixture with diethyl ether (20 mL) to maximize precipitation.

o Filter the solid under Nz or Argon (hygroscopic).

o Wash the cake with diethyl ether (3 x 10 mL).

e Drying: Dry under high vacuum for 4 hours to remove trace dioxane/HCI.

Quantitative Data Summary
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Parameter Specification / Value Notes

Higher conc. risks

Reaction Molarity 0.1 M (DMF) , _ _
intermolecular side reactions.
] >80°C increases glutarimide
Temperature 60°C (Alkylation) ) o
ring opening risk.
] Sufficient for phenol;
Base Equivalents 1.5-2.0eq K2COs ) o o
insufficient for imide.
Typical Yield 55% - 75% (Overall) Dependent on dryness of DMF.
Appearance White to off-white solid Hygroscopic as HCI salt.

Workflow Diagram

Add Linker:
N-Boc-10-bromodecylamine
(60°C, 16h)

Deprotection:
4M HCl in Dioxane
(RT, 2h)

Activation Precipitation

4-Hydroxythalidomide Intermediate: Final Product:
+K2CO3 + KI Boc-Protected Ether Thalidomide-4-O-C10-NH2 HCI

Figure 2: Step-by-step synthesis workflow.

Click to download full resolution via product page
Figure 2: Step-by-step synthesis workflow.
Characterization & QC
To validate the synthesis, the following analytical signatures must be confirmed:
e 1H NMR (DMSO-de, 400 MHz):
o Thalidomide Core: Aromatic protons at & 7.5-7.8 ppm (m, 3H).
o Glutarimide: Proton at chiral center (dd) ~6 5.1 ppm; imide -NH ~& 11.1 ppm (s, 1H).
o Linker (O-CHz2): Triplet at ~d 4.2 ppm.

o Linker (Chain): Large multiplet for methylene envelope (16H) at 6 1.2-1.8 ppm.
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o Amine (NHs*): Broad singlet at ~0 7.8-8.2 ppm (exchangeable with D20).

e LC-MS:
o Observe [M+H]* peak corresponding to the free amine mass (Calc. Mass + 1).
o Ensure absence of [M+H-Boc]* peak from the intermediate.

Safety & Handling

o Teratogenicity: Thalidomide derivatives are potent teratogens. All handling must occur in a
fume hood with double-gloving and appropriate gowning. Avoid all contact with skin or
inhalation of dust.

o Glutarimide Stability: The glutarimide ring is sensitive to hydrolysis in strong aqueous base
(pH > 9). Perform workups rapidly and avoid prolonged exposure to basic water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Synthesis of Thalidomide-4-O-C10-
NH2 (Hydrochloride)]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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